Tartaric acid played a pivotal role in the development of the concept of chirality, the "handedness" of molecules. In the 1840s, Louis Pasteur observed that tartaric acid existed in two non-superimposable mirror-image forms, now known as L-tartaric acid and D-tartaric acid . This discovery laid the foundation for our understanding of stereoisomerism and its implications in various biological processes.
Tartaric acid is a significant organic acid present in grapes and other fruits. Researchers are investigating the biosynthetic pathways and cellular functions of tartaric acid in grapevines. Understanding these pathways could contribute to improving grape quality, manipulating acidity levels, and enhancing disease resistance .
Tartaric acid serves as a valuable starting material for the synthesis of various bioactive molecules. Its unique chemical properties, including its chirality and acidity, make it a versatile building block for creating complex organic structures. Studies have shown its potential in synthesizing zaragozic acids, which possess anti-cancer properties, and L-biopterin, a crucial cofactor in various biological reactions .
Researchers are exploring the potential applications of tartaric acid in various industrial processes. Its chelating properties, the ability to bind metal ions, make it a promising candidate for:
DL-Tartaric acid, also known as racemic tartaric acid or 2,3-dihydroxybutanedioic acid, is an organic compound with the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol. This compound is a naturally occurring carboxylic acid primarily found in grapes and other fruits. It exists in four isomeric forms due to the presence of two chiral centers, which allow for the formation of L-tartaric acid, D-tartaric acid, meso-tartaric acid, and the racemic mixture DL-tartaric acid . The compound is characterized by its white crystalline appearance and is soluble in water and ethanol but only slightly soluble in ether .
In biological systems, DL-tartaric acid acts as a human xenobiotic metabolite and a plant metabolite. It plays a role in various metabolic processes and can influence the absorption of minerals such as calcium due to its chelating properties . The compound has been studied for its potential antioxidant activity, which may contribute to its health benefits when consumed through dietary sources like fruits and wine .
Several methods exist for synthesizing DL-tartaric acid:
These methods vary in yield and efficiency, with ongoing research aimed at optimizing production processes to enhance yield and reduce costs.
DL-tartaric acid has a wide range of applications:
DL-tartaric acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
L-Tartaric Acid | C4H6O6 | Optically active enantiomer |
D-Tartaric Acid | C4H6O6 | Optically active enantiomer |
Meso-Tartaric Acid | C4H6O6 | Optically inactive diastereomer |
Citric Acid | C6H8O7 | Tricarboxylic acid; used as a natural preservative |
Malic Acid | C4H6O5 | Dicarboxylic acid; contributes to fruit flavor |
DL-tartaric acid's unique feature lies in its racemic nature, being a mixture of both enantiomers (L- and D-tartaric acids), which allows it to exhibit distinct optical properties compared to its individual isomers. This characteristic makes DL-tartaric acid particularly valuable in applications requiring specific optical activities.
The hydrolysis of epoxysuccinic acid represents one of the most established industrial routes for DL-Tartaric acid production. This process involves the controlled cleavage of the epoxide ring in epoxysuccinic acid under specific reaction conditions.
The fundamental reaction mechanism can be represented as:
Epoxysuccinic Acid + H₂O → DL-Tartaric Acid
Research has demonstrated that optimal hydrolysis conditions involve superatmospheric pressure and elevated temperatures while maintaining a pH range of 6-11. Under these controlled conditions, the process can achieve remarkable efficiency, with up to 98% pure DL-tartaric acid and 96% conversion of the epoxide. This represents a significant advantage over processes conducted at more extreme pH values, which often generate undesirable side products.
A key characteristic of this hydrolytic approach is the relatively short reaction time. Typically, a reaction period of approximately one hour is sufficient for substantial conversion of epoxysuccinate to tartaric acid when conducted under elevated temperature and pressure. This efficiency in processing time contributes significantly to the industrial feasibility of the method.
The concentration of epoxysuccinate salt in aqueous solution is typically maintained in the range of 30-35% by weight, with 33% being identified as the preferred concentration for optimal conversion rates. Importantly, operating within the mild pH range of 6-11 minimizes the formation of side products that are typically encountered at more extreme pH levels.
Parameter | Optimal Range | Effect on Process |
---|---|---|
pH | 6-11 | Minimizes side product formation |
Epoxysuccinate Concentration | 30-35% by weight | Optimizes reaction efficiency |
Reaction Time | ~1 hour | Sufficient for high conversion |
Pressure | Superatmospheric | Accelerates hydrolysis reaction |
Temperature | Elevated | Enhances reaction kinetics |
Maleic anhydride serves as a versatile and economically viable starting material for DL-Tartaric acid synthesis through various reaction pathways. Two predominant approaches utilize maleic anhydride: oxidation and hydroxychlorination.
The oxidation route employs maleic anhydride as the primary substrate, subjecting it to controlled oxidation reactions using specific oxidizing agents. A notable example involves the use of a composite oxidant comprising potassium iodate and iodine in the presence of a catalyst. This method can proceed either through:
The direct oxidation pathway offers advantages in terms of process simplification, while the two-step process often provides greater control over stereoselectivity.
The hydroxychlorination approach represents an alternative synthetic route utilizing maleic acid or its anhydride. In this process:
While this method operates under relatively mild conditions (normal temperature and pressure), it typically results in lower product yields compared to other approaches. The reaction mechanism involves the addition of a hydroxyl group and chlorine across the carbon-carbon double bond, followed by nucleophilic displacement of chlorine during hydrolysis.
Biocatalytic methods represent an increasingly significant approach to DL-Tartaric acid production, offering potential advantages in stereospecificity, environmental compatibility, and process efficiency. These methods can be broadly categorized into two main strategies: fermentation-based approaches and enzymatic catalysis.
Recent breakthroughs in microbial engineering have demonstrated the feasibility of producing tartaric acid precursors through controlled fermentation processes. Notably, genetically modified Gluconobacter oxydans strains have shown remarkable capability in the oxidation of glucose to tartaric semialdehyde, a key precursor in tartaric acid synthesis.
In a landmark study, researchers developed the G. oxydans T strain with robust expression of the tktA_M gene. Under optimized conditions (pH 6.0, 30°C), this engineered strain produced 32.21 ± 0.74 g/L of tartaric semialdehyde from glucose. Further optimization through implementation of a "Push-Pull" strategy enhanced production substantially, achieving 48.88 ± 2.16 g/L of tartaric semialdehyde with a productivity rate of 1.018 g/L·h in scale-up experiments—representing an 87.82% improvement over flask fermentation.
The development of this microbial cell factory represents a significant advancement in the sustainable production of tartaric acid from renewable biomass sources.
Enzymatic catalysis employs specific enzymes, particularly cis-epoxysuccinate hydrolases (CESHs), to catalyze the asymmetric hydrolysis of cis-epoxysuccinate to enantiomeric tartrate with exceptional selectivity. This approach typically combines chemical synthesis and biotransformation:
The bacterial genera capable of producing CESHs include Achromobacter, Acetobacter, Agrobacterium, Alcaligenes, Acinetobacter, Nocardia, Rhizobium, Rhodococcus, Pseudomonas, and Corynebacterium. Tartaric acid products obtained through this enzymatic hydrolysis typically exhibit enantiomeric excess (EE) values approaching 100%.
Recent structural studies of CESH have provided crucial insights into the catalytic mechanism, facilitating the development of more efficient biocatalysts. Crystal structures of RoCESH and KoCESH-l-(+)-tartrate complex have revealed key active site residues and elucidated the dynamic catalytic process. This structural understanding has led to the identification of robust biocatalysts such as BmCESH, which maintains significant catalytic activity even at high substrate concentrations (3M) and retains 69% of initial activity after six reaction batches.
The production of tartaric acid can be achieved through either natural extraction from grape processing byproducts or various synthetic approaches. Each method presents distinct advantages and limitations in terms of yield, purity, sustainability, and economic viability.
Tartaric acid occurs naturally in grapes and other fruits, with significant concentrations found in winemaking byproducts. The natural extraction process involves:
Tartaric acid concentrations in winery waste are substantial: approximately 50-75 kg/ton in grape pomace and 100-150 kg/ton in yeast lees. This represents a significant potential source of the compound from what would otherwise be considered waste material.
The extraction process can be optimized through careful control of parameters including amine concentration, extraction time, and vibrational intensity. Under optimal conditions (amine concentration of 63.5 g/L, extraction time of 66 seconds, and vibrational intensity of 127.1 m/s), extraction yields approaching 99.93% can be achieved.
Chemical synthesis methods for DL-Tartaric acid production offer advantages in terms of scalability and independence from seasonal agricultural byproducts. However, they often present challenges related to yield, purity, and environmental impact.
The table below presents a comparative analysis of various production methodologies:
It is evident that enzymatic approaches generally offer superior stereoselectivity and product purity, while natural extraction methods provide sustainability advantages. Chemical synthesis routes, particularly epoxysuccinate hydrolysis, offer consistent quality and scalability but often at higher environmental costs.
DL-Tartaric acid exists as a 1:1 mixture of (2R,3R)- and (2S,3S)-enantiomers, forming a racemate distinct from its enantiopure and meso counterparts. Unlike enantiomers, which are nonsuperimposable mirror images, diastereomers differ in spatial arrangements at one or more stereocenters and exhibit divergent physicochemical properties [1] [3]. For tartaric acids, four stereoisomers are theoretically possible: (+)- and (-)-enantiomers, meso-tartaric acid, and the racemic DL-form. The meso compound, though optically inactive, is a diastereomer of both enantiomers and the racemate due to its internal plane of symmetry [3].
Property | (+)-Tartaric Acid | (-)-Tartaric Acid | meso-Tartaric Acid | DL-Tartaric Acid |
---|---|---|---|---|
Optical Rotation [α]D | +13° | -13° | 0° | 0° |
Melting Point (°C) | 172 | 172 | 140 | 206 |
Density (g/cm³) | 1.76 | 1.76 | 1.66 | 1.78 |
Racemates like DL-tartaric acid often crystallize as distinct compounds rather than simple mixtures. This phenomenon, first noted by Pasteur, arises from stabilizing interactions between enantiomers in the solid state [5]. X-ray diffraction studies reveal that DL-tartaric acid forms a crystalline lattice where d- and l-enantiomers organize into alternating columns stabilized by hydrogen bonds [5] [7]. This arrangement contrasts with meso-tartaric acid, which adopts staggered gauche conformations that nullify optical activity through intramolecular compensation [2] [3].
The crystalline architecture of DL-tartaric acid is governed by conformational flexibility and enantiomer packing. Single-crystal X-ray analyses demonstrate that each enantiomer adopts a gauche conformation, with hydroxyl groups oriented asymmetrically relative to the central C2–C3 bond [5] [6]. This conformation allows for optimal hydrogen bonding between adjacent molecules.
Key Structural Features:
The stability of DL-tartaric acid’s crystalline form is further evidenced by its elevated melting point (206°C) compared to meso-tartaric acid (140°C) [2] [4]. This disparity reflects stronger intermolecular forces in the racemate, attributable to complementary interactions between enantiomers.
Hydrogen bonding is the cornerstone of DL-tartaric acid’s supramolecular organization. In the crystalline lattice, each carboxyl and hydroxyl group participates in a robust network of intermolecular interactions.
Hydrogen-Bond Parameters:
Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
---|---|---|---|---|
O2–H···O4 | O4···H–O2 | 1.82 | 168 | x, y, z |
O3–H···O1 | O1···H–O3 | 1.78 | 172 | x, y, z+1 |
O5–H···O6 | O6···H–O5 | 1.85 | 165 | x+1, y, z |
These interactions generate a three-dimensional framework characterized by:
Spectroscopic studies corroborate these findings. Solid-state NMR of DL-tartaric acid reveals coupling constants (J = 5.2 Hz) consistent with gauche conformations, while infrared spectra show broad O–H stretches indicative of strong hydrogen bonding [8].
Diastereomeric salt formation represents the most fundamentally important and widely applicable method for chiral resolution of DL-tartaric acid using amino acid derivatives. This classical approach, first pioneered by Louis Pasteur in 1853, exploits the differential physical properties that arise when enantiomers of tartaric acid form diastereomeric salts with chiral amino acid derivatives.
The mechanistic foundation of diastereomeric salt formation relies on the principle that when a racemic mixture of tartaric acid enantiomers reacts with an optically pure amino acid derivative, two diastereomeric salts are produced rather than enantiomeric pairs. These diastereomeric salts possess distinct physical properties, including differential solubilities, melting points, and crystal structures, enabling their separation through conventional crystallization techniques.
Recent comprehensive studies have demonstrated the exceptional effectiveness of di-1,4-toluoyl-D-tartaric acid monohydrate as a resolving agent for amino acid derivatives. In the resolution of DL-leucine, the formation of diastereomeric salts D-leucine:D-DTTA and L-leucine:D-DTTA through liquid-assisted grinding yielded remarkable enantiomeric excess values of 91.20% and -73.32% respectively. The superior performance of the D-leucine:D-DTTA salt stems from its enhanced thermodynamic stability and reduced solubility compared to its diastereomeric counterpart.
Structural characterization through powder X-ray diffraction, thermal analysis, Fourier transform infrared spectroscopy, and single crystal X-ray diffraction revealed fundamental differences in crystal structures, thermodynamic properties, and intermolecular interactions between the diastereomeric salt pairs. The D-leucine:D-DTTA salt exhibits a more compact crystal structure with stronger hydrogen bonding networks, contributing to its lower solubility and preferential crystallization.
The molecular recognition mechanism underlying chiral discrimination in diastereomeric salt formation has been extensively investigated. Studies demonstrate that D-DTTA exhibits preferential binding affinity toward D-leucine through complementary hydrogen bonding patterns and optimal spatial arrangements of the chiral centers. The corrugated structure of tartaric acid molecules plays a crucial role in chiral separation, creating sterically demanding environments that favor specific enantiomeric interactions.
Table 1: Diastereomeric Salt Formation with Amino Acid Derivatives
Amino Acid Derivative | Resolving Agent | Salt Stoichiometry | Enantiomeric Excess (%) | Solubility Ratio | Crystal System |
---|---|---|---|---|---|
D-Leucine | D-DTTA | 1:1 | 91.2 | Lower | Monoclinic |
L-Leucine | D-DTTA | 1:1 | -73.32 | Higher | Monoclinic |
S-Sertraline | L-Tartaric acid | 1:1 | High | 1.6:1 | C2 |
R-2-Methylpiperazine | (2S,3S)-Tartaric acid | 1:1 | Moderate | Lower | Orthorhombic |
S-2-Methylpiperazine | (2S,3S)-Tartaric acid | 1:1 | Moderate | Higher | Orthorhombic |
R-Nipecotic acid ethyl ester | (2R,3R)-Tartaric acid | 1:2 | 97.8 | Lower | P212121 |
Alternative amino acid derivatives have demonstrated varying degrees of success in diastereomeric salt formation with tartaric acid. The resolution of sertraline using L- and D-tartaric acids resulted in the formation of non-isostructural diastereomeric phases. The sertraline salt with L-tartaric acid crystallizes as an anhydrous form in space group C2, while the D-tartaric acid salt forms a hydrate with water molecules bridging the cation to the anion in space group P2₁2₁2₁.
The thermodynamic analysis of diastereomeric salt formation reveals significant differences in calculated densities and thermal stability profiles. Despite similar thermal degradation temperatures around 200°C, the diastereomeric salts exhibit substantially different solubilities, with solubility ratios reaching 1.6:1 in favorable cases. These solubility differences form the basis for practical resolution processes through selective crystallization.
Ligand-selective crystallization represents an advanced approach to enantiomer separation that exploits the differential coordination behavior and crystallization kinetics of tartaric acid enantiomers with specific chiral ligands. This methodology extends beyond simple diastereomeric salt formation to encompass complex formation, inclusion crystallization, and selective precipitation mechanisms.
The conceptual framework for ligand-selective crystallization is based on the principle that chiral ligands can preferentially stabilize one enantiomer of tartaric acid through complementary intermolecular interactions, leading to selective crystallization of the desired enantiomer while leaving the unwanted enantiomer in solution. This approach has proven particularly effective for continuous resolution processes and large-scale production applications.
Non-classical crystallization pathways have been identified in the crystallization of L-(+)-tartaric acid from aqueous solution. Analytical ultracentrifugation studies demonstrate that solution clusters in the initial stages aggregate to form early intermediates, which subsequently assemble to form the first solvent-free crystalline nuclei upon dehydration. This two-step nucleation mechanism involves intermediate hydrated states that are expelled during the final crystal formation.
Terahertz spectroscopy performed during water evaporation reveals transient increases in absorption during nucleation, indicating the recurrence of water molecules expelled from intermediate phases. A characteristic transient resonance at 750 GHz, assignable to natural vibrations of large hydrated aggregates, vanishes after final crystal formation, providing spectroscopic evidence for the non-classical nucleation pathway.
Table 2: Ligand-Selective Crystallization Strategies
Resolution System | Temperature (°C) | Solvent System | Crystallization Method | Resolution Efficiency (%) | Processing Time (hours) |
---|---|---|---|---|---|
DL-Leucine/D-DTTA | Room temp | Aqueous ethanol | Liquid-assisted grinding | 91.2 | 2-4 |
Sertraline/Tartaric acids | Variable | Water/ethanol | Slow cooling | High | 12-24 |
Pregabalin/L-Tartaric acid | 25-35 | Water | Cooling crystallization | 43-50 | 6-12 |
DL-Tartaric acid/Cinchotoxine | Room temp | Aqueous | Fractional crystallization | Moderate | 24-48 |
N-Methylamphetamine/DBTA | Ambient | CO2 (supercritical) | Supercritical extraction | 82.5 | 4-8 |
Racemic 2-Methylpiperazine/Tartaric acid | Room temp | Aqueous ethanol | Slow evaporation | Moderate | 12-24 |
Population balance modeling has been successfully applied to understand and optimize diastereomeric salt crystallization processes. In the resolution of racemic pregabalin with L-tartaric acid, mathematical models incorporating secondary nucleation, growth, and agglomeration mechanisms accurately reproduce experimental supersaturation profiles and product size distributions. These models utilize solubility product expressions to represent the relative supersaturation as the driving force for crystallization, acknowledging the dissociable ionic nature of diastereomeric salts.
The application of supercritical fluid extraction techniques has demonstrated particular promise for tartaric acid derivative-based resolutions. Studies using racemic N-methylamphetamine with tartaric acid derivatives, including O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid, achieved optimal chiral separation at molar ratios of 0.25 resolving agent to racemic compound, yielding enantiomeric excess values of 82.5% and 57.9% respectively. The effectiveness of these processes depends critically on the amount of individually active resolving agents in the mixture.
Ligand-exchange capillary electrophoresis represents another sophisticated approach to tartaric acid enantiomer separation. Using copper(II) as a central metal ion with L-hydroxyproline as a chiral selector, resolution values of 1.9 can be achieved in polyacrylamide-coated capillaries. The background electrolyte composition, including CuCl₂, trans-4-hydroxy-L-proline, and ε-aminocaproic acid, enables migration order reversal through counterion manipulation.
The thermodynamic stability profiling of salt complexes formed between tartaric acid and amino acid derivatives provides crucial insights into the driving forces governing chiral recognition and the rational design of efficient resolution systems. Comprehensive thermodynamic analysis encompasses enthalpy and entropy changes, solubility product determinations, and thermal stability assessments across varying temperature and ionic strength conditions.
Fundamental thermodynamic studies of tartaric acid dissociation and complexation have established the foundation for understanding salt complex stability. The dissociation constants of (+)-tartaric acid have been determined across multiple ionic strengths (0.1, 0.2, and 0.4 M) in tetramethylammonium chloride media using potentiometric titration methods. Temperature-dependent measurements at 15, 25, and 35°C enable the calculation of standard enthalpy and entropy changes from the temperature variation of the equilibrium constants.
The stability constants of sodium and potassium tartrate complexes demonstrate the significant influence of metal cation identity on complex thermodynamics. The formation of hydrogen tartrate complexes exhibits distinct thermodynamic signatures compared to fully deprotonated tartrate species, reflecting the different charge distributions and hydrogen bonding capabilities of the various ionic forms.
Table 3: Thermodynamic Stability Profiling of Salt Complexes
Salt Complex | Melting Point (°C) | Density (g/cm³) | Solubility Product | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) | Crystal Stability |
---|---|---|---|---|---|---|
D-LEU:D-DTTA | Higher | Higher | Lower | Favorable | Positive | High |
L-LEU:D-DTTA | Lower | Lower | Higher | Less favorable | Different | Moderate |
Srt-L-Ta (anhydrous) | Stable to 200 | Different | Different | Different | Different | High |
Srt-D-Ta (hydrate) | Stable to 200 | Different | Different | Different | Different | High with water |
S-Pregabalin L-tartrate | Variable | Similar | Measured | Variable | Variable | Moderate |
R-Pregabalin L-tartrate | Variable | Similar | Measured | Variable | Variable | Moderate |
Advanced structural investigations reveal that the thermodynamic stability of tartaric acid salt complexes is primarily controlled by hydrogen bonding networks and electrostatic interactions. The conformational preferences of tartaric acid and its derivatives are essential for understanding their properties in biological and chemical systems. DFT calculations, spectroscopic measurements, and X-ray diffraction studies demonstrate that all structural variations can be logically accounted for by the formation and breaking of hydrogen bonds between hydroxyl or amide donors and oxygen acceptors.
The packing modes of (R,R)-tartaric acid esters and amides exhibit distinct patterns depending on the nature of the substituents. Primary tartramides are driven by NH···O=C hydrogen bonds supplemented by strong OH···O=C and weak NH···OH interactions. In contrast, derivatives containing methylester and methylamide groups are dominated by OH···OH···O=C hydrogen-bond patterns. These different hydrogen bonding motifs lead to the formation of cyclic dimers, ring systems, and helical arrangements reminiscent of peptide structures.
The thermodynamic analysis of lanthanide-tartaric acid complexes provides additional insights into the factors governing complex stability. Studies of lanthanum-tartrate complexes reveal the formation of LaTar⁺, LaTar₂⁻, and LaHTar²⁺ species with distinct thermodynamic parameters. The stability constants determined across varying temperatures enable the calculation of standard enthalpy and entropy changes, providing fundamental insights into the driving forces for complex formation.
Circular dichroism and luminescence studies of europium and terbium tartrate complexes demonstrate the sensitivity of optical properties to complex structure and stability. The conformational preferences of tartaric acid in these complexes are reflected in their characteristic emission spectra and circular dichroism signatures, providing complementary methods for stability assessment.
The role of water molecules in salt complex stability cannot be overlooked. Hydrated salt complexes often exhibit enhanced stability through additional hydrogen bonding networks, but may also demonstrate altered dissolution and crystallization behavior. The interplay between hydrogen bonding and metal coordination in alkali metal tartrates and hydrogen tartrates results in diverse structural motifs, including one-dimensional coordination polymers, two-dimensional frameworks, and three-dimensional networks.
High-pressure crystallization studies provide unique insights into thermodynamic stability relationships. Investigations of sodium tartrate monohydrate under pressures up to 4.7 GPa reveal that while enantiomers remain denser than racemates, the racemates persist in being more thermodynamically stable. This counterintuitive behavior is rationalized through evaluation of internal energy and pressure dependence of Gibbs free energy, demonstrating the complex interplay between density and thermodynamic stability.
The temperature dependence of complex stability enables the optimization of resolution conditions through thermodynamic control. Systems exhibiting favorable enthalpy changes and positive entropy changes for the desired diastereomeric salt formation can be operated at elevated temperatures to enhance selectivity, while systems with opposing thermodynamic signatures may benefit from lower temperature operations.
Corrosive;Irritant